1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine is a heterocyclic compound that combines the structural features of pyrazole and pyrimidine rings
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex heterocycles .
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antitubercular agent, it inhibits the growth of Mycobacterium tuberculosis by interfering with essential enzymatic processes . The compound’s structure allows it to bind to active sites on enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives and fluorinated pyridines These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical and biological properties
Eigenschaften
Molekularformel |
C18H14FN5 |
---|---|
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3,6-dimethyl-4-pyridin-4-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H14FN5/c1-11-16-17(13-7-9-20-10-8-13)21-12(2)22-18(16)24(23-11)15-5-3-14(19)4-6-15/h3-10H,1-2H3 |
InChI-Schlüssel |
MTRYZKBOQLJJFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=NC(=NC(=C12)C3=CC=NC=C3)C)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.